alpha-amanitinylazobenzoylglycylglycine
Description
Alpha-amanitinylazobenzoylglycylglycine is a synthetic glycine-derived compound incorporating an alpha-amanitin moiety (a cyclic octapeptide toxin from Amanita mushrooms) and an azobenzoyl group. This structure combines photoresponsive properties (via the azobenzoyl group) with biological activity (via alpha-amanitin, a potent RNA polymerase II inhibitor). Its applications span photopharmacology, targeted drug delivery, and biochemical research. The glycylglycine backbone enhances solubility and stability, making it suitable for in vitro and in vivo studies .
Properties
CAS No. |
143873-65-8 |
|---|---|
Molecular Formula |
C11H11NOS |
Synonyms |
alpha-amanitinylazobenzoylglycylglycine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
Table 1: Key Structural and Functional Differences
- This compound vs. Glycylglycine : The addition of alpha-amanitin and azobenzoyl groups introduces photoresponsive and cytotoxic functionalities absent in glycylglycine. This modification increases molecular weight (~800 Da vs. 132 Da) and reduces aqueous solubility but enables light-controlled toxicity .
- Comparison with Phenylpropionylglycine : Unlike phenylpropionylglycine (a human metabolite linked to fatty acid oxidation), this compound is synthetic and designed for controlled bioactivity. Its azobenzoyl group allows reversible cis-trans isomerization under UV/visible light, a feature absent in phenylpropionylglycine .
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